molecular formula C17H14F2N2 B1240604 (3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B1240604
M. Wt: 284.3 g/mol
InChI Key: NJZHEQOUHLZCOX-WWGRRREGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,4R,9bR)-golgicide A is a 6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline that has 3aS,4R,9bR configuration. It is the most active stereoisomer of golgicide A. It has a role as a cis-Golgi ArfGEF GBF inhibitor. It is an enantiomer of a (3aR,4S,9bS)-golgicide A.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is synthesized through acid-catalyzed cyclocondensation and has applications in forming stable ozonides with specific configurations (Tolstikov et al., 2014). Another synthesis method involves a three-component condensation with subsequent N-trifluoroacetylation, leading to stable isomeric ozonides (Tolstikov et al., 2011).

Chemical Modification and Biological Activity

  • Neurotropic Activity : Substituted derivatives of this compound have been synthesized and evaluated for neurotropic activities, including analgesic properties and impact on locomotor activities (Krainova et al., 2009).

Advanced Molecular Research

  • Cycloaddition Reactions : This compound is involved in Lewis acid-catalyzed cycloaddition reactions, leading to the formation of phenanthridines and cyclopenta[c]quinolines, which are important in pharmaceutical research (Lucchini et al., 1986).
  • Anticancer Research : It has been used in the synthesis of novel compounds loaded in polymeric mixed micelles for anti-breast cancer activity, demonstrating its potential in cancer therapy (Marcos et al., 2021).

Diverse Chemical Interactions and Syntheses

  • Solvate Formation : The compound forms various solvates with pyridine and quinoline, indicating its versatility in forming different molecular assemblies (Singh & Baruah, 2009).

Allosteric Modulation

  • Allosteric Modulation : Chemically related derivatives of this compound have been studied for their role as allosteric modulators of nicotinic acetylcholine receptors, highlighting its importance in neurological research (Gill et al., 2012).

properties

Product Name

(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C17H14F2N2

Molecular Weight

284.3 g/mol

IUPAC Name

(3aS,4R,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1

InChI Key

NJZHEQOUHLZCOX-WWGRRREGSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 2
(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 3
(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 4
(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 5
(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Reactant of Route 6
(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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